molecular formula C13H16F2O2 B6311525 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole CAS No. 2088942-06-5

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole

Cat. No.: B6311525
CAS No.: 2088942-06-5
M. Wt: 242.26 g/mol
InChI Key: GAHBKCSAFDLSLT-UHFFFAOYSA-N
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Description

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole is a chemical compound known for its intriguing structure and versatile properties. It is widely used in scientific research due to its unique characteristics, making it an important material for various studies and advancements.

Preparation Methods

The synthesis of 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole involves several steps. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For example, it has been shown to undergo biodegradation and defluorination by certain bacterial enzymes, such as toluene dioxygenase from Pseudomonas putida. This enzyme catalyzes the oxidation of the compound to form dihydrodiol intermediates, which are further metabolized to produce fluoride ions and other products .

Comparison with Similar Compounds

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole can be compared with other similar compounds, such as:

    2,2-Difluoro-1,3-benzodioxole: This compound shares the same core structure but lacks the isopropyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.

    5-Bromo-2,2-difluoro-1,3-benzodioxole: The presence of a bromine atom introduces additional reactivity, allowing for further functionalization through halogen exchange reactions.

    2,2-Difluoro-5-methyl-1,3-benzodioxole: The methyl group in this compound provides different electronic and steric effects compared to the isopropyl groups in this compound.

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,2-difluoro-5,6-di(propan-2-yl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-7(2)9-5-11-12(6-10(9)8(3)4)17-13(14,15)16-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHBKCSAFDLSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1C(C)C)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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